1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the piperidine and pyridine moieties through a series of coupling reactions. The final step often involves the formation of the pyridin-2(1H)-one core under specific conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring and have been studied for their biological activities.
Benzimidazole derivatives: These compounds also contain a nitrogen-containing ring and have shown various pharmacological properties.
Uniqueness
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-14-19(26)20(22(27)25(16)15-18-6-5-13-28-18)21(17-7-9-23-10-8-17)24-11-3-2-4-12-24/h5-10,13-14,21,26H,2-4,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIHAIDSIQZLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.